Cas no 39800-84-5 (Propanimidamide)
Propanimidamide Chemical and Physical Properties
Names and Identifiers
-
- Propionamidine hydrochloride
- propionamidine
- Propionamidine Hydrchloride
- propanimidamide(SALTDATA: HCl 0.2NH4Cl)
- Propaneimidamide
- propanimidamide
- PROPIONIMIDAMIDE
- propanamidine
- Propanimidamide (9CI)
- propioamidine
- KSC222A7R
- GNFWGDKKNWGGJY-UHFFFAOYSA-N
- SBB018904
- HTS001799
- BBL018904
- STL195588
- AB07703
- AM803843
- AB0109533
- BB 0263021
- T7788
- EINECS 222-753-6
- 1-azanylpropylideneazanium
- MFCD00939262
- HVB
- DTXSID90960366
- CS-0152666
- AKOS000197342
- 39800-84-5
- NSC 66911
- DB-031181
- ALBB-033342
- Propionamidine HCl
- Propanimidamide
-
- MDL: MFCD00939262
- Inchi: 1S/C3H8N2/c1-2-3(4)5/h2H2,1H3,(H3,4,5)
- InChI Key: GNFWGDKKNWGGJY-UHFFFAOYSA-N
- SMILES: NC(CC)=N
Computed Properties
- Exact Mass: 72.06870
- Monoisotopic Mass: 72.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 40.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.9
- XLogP3: -0.3
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: 126-137°C
- Boiling Point: No data available
- Flash Point: No data available
- PSA: 49.87000
- LogP: 1.13240
- Vapor Pressure: No data available
Propanimidamide Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H315 (100%) H319 (100%) H335 (100%)
- Storage Condition:Store long-term at 2-8°C
Propanimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-XF179-200mg |
Propanimidamide |
39800-84-5 | 97% | 200mg |
172.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-XF179-1g |
Propanimidamide |
39800-84-5 | 97% | 1g |
371.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P859109-25g |
Propionamidine |
39800-84-5 | ≥96% | 25g |
3,460.00 | 2021-05-17 | |
| TRC | P839235-1g |
Propanimidamide |
39800-84-5 | 1g |
$64.00 | 2023-05-17 | ||
| TRC | P839235-5g |
Propanimidamide |
39800-84-5 | 5g |
$207.00 | 2023-05-17 | ||
| TRC | P839235-10g |
Propanimidamide |
39800-84-5 | 10g |
$293.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P42470-1g |
Propionimidamide |
39800-84-5 | 1g |
¥296.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P42470-250mg |
Propionimidamide |
39800-84-5 | 250mg |
¥126.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P42470-5g |
Propionimidamide |
39800-84-5 | 5g |
¥1066.0 | 2021-09-08 | ||
| Ambeed | A892013-250mg |
Propionimidamide |
39800-84-5 | 97% | 250mg |
$18.0 | 2025-04-19 |
Propanimidamide Suppliers
Propanimidamide Related Literature
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Fujun Duan,Miaochang Liu,Jiuxi Chen,Jinchang Ding,Yuefei Hu,Huayue Wu RSC Adv. 2013 3 24001
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Wu Yang,Haoran Ma,Qian Yang,Jingwen Wang,Yuan Liu,Qinghua Yang,Jie Wu,Chuanjun Song,Junbiao Chang Org. Biomol. Chem. 2017 15 379
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3. The synthesis of radiosensitizers designed to bind to the minor groove of duplex DNAJohn Parrick,Manuchehr Porssa,Terence C. Jenkins J. Chem. Soc. Perkin Trans. 1 1993 2681
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4. Organic chemistry
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5. Organic chemistry
Additional information on Propanimidamide
Propanimidamide (CAS No. 39800-84-5): A Comprehensive Overview of Its Applications and Recent Research Developments
Propanimidamide, identified by its chemical abstracts service number CAS No. 39800-84-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amide derivative has garnered considerable attention due to its versatile structural framework and potential applications in drug development, particularly in the synthesis of bioactive molecules. The compound's unique chemical properties, including its reactivity and stability, make it a valuable intermediate in various synthetic pathways.
The molecular structure of Propanimidamide consists of a propyl group linked to an imidazole ring, which is further substituted with an amide functional group. This configuration imparts distinct chemical characteristics that are exploited in medicinal chemistry for the design of novel therapeutic agents. The imidazole moiety, known for its presence in many biologically active compounds, contributes to the compound's interaction with biological targets, making it a promising scaffold for drug discovery.
In recent years, the study of Propanimidamide has been extended to explore its role in the development of antimicrobial and antiviral agents. Researchers have demonstrated that derivatives of this compound exhibit inhibitory effects on various pathogens by interfering with essential metabolic pathways. For instance, modifications to the amide group have led to the identification of compounds with enhanced activity against resistant strains of bacteria and viruses. These findings highlight the potential of Propanimidamide as a lead compound in the fight against emerging infectious diseases.
The synthesis of Propanimidamide and its derivatives has been optimized through various methodologies, including multi-step organic reactions and catalytic processes. Advances in synthetic techniques have enabled the production of these compounds with high purity and yield, facilitating their use in both academic research and industrial applications. The development of efficient synthetic routes is crucial for scaling up production and making these compounds more accessible for therapeutic purposes.
One notable application of Propanimidamide is in the field of protease inhibition, where it serves as a key intermediate in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in many biological processes, including viral replication and inflammation. By inhibiting specific proteases, Propanimidamide-based drugs can modulate these processes, offering potential treatments for conditions such as HIV/AIDS and chronic inflammatory diseases. Recent studies have shown promising results from protease inhibitors derived from this compound, paving the way for new therapeutic strategies.
The pharmacokinetic properties of Propanimidamide have also been extensively studied to enhance its bioavailability and therapeutic efficacy. Modifications to its molecular structure have led to improved solubility and metabolic stability, allowing for better absorption and reduced degradation in vivo. These advancements are essential for developing effective formulations that can deliver the drug to target sites efficiently.
In conclusion, Propanimidamide (CAS No. 39800-84-5) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its unique structural features and chemical properties make it a valuable tool for synthesizing bioactive molecules with potential therapeutic applications. The ongoing research into derivatives of this compound continues to uncover new possibilities in treating various diseases, underscoring its importance in modern medicinal chemistry.
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